3-Chloro-4-hydroxybenzaldehyde

Description

The exact mass of the compound 3-Chloro-4-hydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85482. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-4-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSOCYWCRMXQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178896 | |

| Record name | Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-16-8 | |

| Record name | 3-Chloro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-chloro-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-4-HYDROXYBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-hydroxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

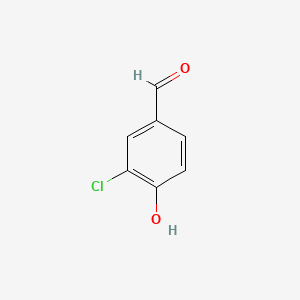

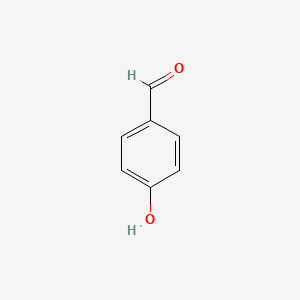

3-Chloro-4-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a hydroxyl group on the benzene ring, imparts specific reactivity and makes it a valuable intermediate in the preparation of a wide range of more complex molecules. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and explores its applications, particularly in the realm of pharmaceutical and chemical development.

Core Chemical Identity and Properties

The definitive identifier for this compound is its CAS number.

CAS Number : 2420-16-8[1][2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Chloro-4-hydroxybenzaldehyde is presented in the table below for quick reference. These properties are critical for designing experimental conditions, ensuring proper handling, and predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO₂ | [3][4] |

| Molecular Weight | 156.57 g/mol | [3] |

| Appearance | White to light yellow or light orange powder/crystal | [1][2] |

| Melting Point | 133-137 °C | [1][2] |

| Boiling Point | 150 °C at 14 mmHg | [1][2] |

| Solubility | Soluble in polar solvents. Limited solubility in non-polar solvents. | [5] |

| pKa | 6.30 ± 0.18 (Predicted) | [1][2] |

| InChI Key | VGSOCYWCRMXQAB-UHFFFAOYSA-N | [1][3] |

| SMILES | O=Cc1ccc(O)c(Cl)c1 | [1] |

The presence of both a hydroxyl group and a chlorine atom influences the molecule's polarity and its ability to participate in hydrogen bonding, which in turn dictates its solubility characteristics.[5] The aldehyde functional group is the primary site of reactivity, undergoing a variety of chemical transformations.

Synthesis of 3-Chloro-4-hydroxybenzaldehyde

The most common and straightforward synthesis of 3-Chloro-4-hydroxybenzaldehyde involves the electrophilic chlorination of 4-hydroxybenzaldehyde.[1][2] This method is widely used due to the availability of the starting material and the relatively simple reaction conditions.

Reaction Workflow: Chlorination of 4-Hydroxybenzaldehyde

Caption: Workflow for the synthesis of 3-Chloro-4-hydroxybenzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the chlorination of 4-hydroxybenzaldehyde.[1][2]

Materials:

-

4-Hydroxybenzaldehyde

-

N-Chlorosuccinimide (NCS)

-

Chloroform (CHCl₃)

-

Ethyl acetate

-

Water (deionized)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (8.18 mmol) of 4-hydroxybenzaldehyde in 10 ml of chloroform.

-

Addition of Chlorinating Agent: To this solution, add 1.1 g (8.18 mmol) of N-chlorosuccinimide.

-

Reaction: Heat the reaction mixture to 50°C and stir for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the chloroform under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in 25 ml of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water and then with a saturated saline solution.

-

Drying: Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography, using a mixture of 12% ethyl acetate in hexane as the eluent, to yield pure 3-Chloro-4-hydroxybenzaldehyde.[1]

Expected Yield: Approximately 86%.[1]

Applications in Synthesis

3-Chloro-4-hydroxybenzaldehyde is a versatile intermediate in organic synthesis, primarily utilized in the pharmaceutical and specialty chemical industries.[6][7]

Pharmaceutical Intermediates

A significant application is in the synthesis of more complex molecules with potential biological activity. For instance, it is a precursor for the synthesis of 2-chloro-4-(morpholinylmethyl)phenol.[6] The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as water solubility.[6]

Synthesis of Bioactive Compounds

The compound is also used in the preparation of electrochemically active ferrocenyl hydrazone compounds.[6] Ferrocene derivatives are of interest in medicinal chemistry due to their unique electrochemical properties and potential as anti-tumor agents.[6]

Signaling Pathway Example: Synthesis of a Morpholine Derivative

The following diagram illustrates the initial steps in the synthesis of 2-chloro-4-(morpholinylmethyl)phenol, starting from 3-Chloro-4-hydroxybenzaldehyde. This pathway highlights the strategic use of protecting groups to achieve the desired transformation.

Caption: Synthetic pathway from 3-Chloro-4-hydroxybenzaldehyde.

Safety and Handling

3-Chloro-4-hydroxybenzaldehyde is classified as a hazardous substance and requires careful handling.[3][8][9]

-

Hazards: It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[3][8][10] It may also cause respiratory irritation.[8][9]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[9]

-

Avoid contact with skin, eyes, and clothing.[9]

-

In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[9]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1][2] The compound is noted to be air-sensitive.[1][2]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[9]

Spectral Data

Spectroscopic data is essential for the structural confirmation of 3-Chloro-4-hydroxybenzaldehyde.

-

¹H-NMR (400 MHz, CDCl₃) δ (ppm): 9.840 (s, 1H), 7.898-7.894 (d, 1H, J = 1.6 Hz), 7.749- 7.724 (dd, 1H, J = 8.4Hz), 7.164-7.143 (d, 1H, J = 8.4Hz), 6.288 (s, 1H).[1]

-

Other Spectral Data: IR, MS, and ¹³C NMR data are also available from various chemical databases.[11][12]

Conclusion

3-Chloro-4-hydroxybenzaldehyde is a chemical intermediate of significant value in organic synthesis. Its well-defined properties and predictable reactivity make it a reliable building block for the construction of more complex molecules, particularly in the development of new pharmaceutical agents. Proper understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization in a research and development setting.

References

-

3-Chloro-4-hydroxybenzaldehyde - Solubility of Things. (URL: [Link])

-

3-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | CID 17022 - PubChem. (URL: [Link])

-

3-Chloro-4-hydroxybenzaldehyde | CAS#:2420-16-8 | Chemsrc. (URL: [Link])

-

Synthesis of 3-Chloro-2-hydroxybenzaldehyde - PrepChem.com. (URL: [Link])

-

3-hydroxybenzaldehyde, 100-83-4 - The Good Scents Company. (URL: [Link])

-

3-Chloro-4-hydroxybenzaldehyde - SpectraBase. (URL: [Link])

-

chemical label 3-Chloro-4-hydroxybenzaldehyde. (URL: [Link])

Sources

- 1. 3-Chloro-4-hydroxybenzaldehyde CAS#: 2420-16-8 [amp.chemicalbook.com]

- 2. 3-Chloro-4-hydroxybenzaldehyde CAS#: 2420-16-8 [m.chemicalbook.com]

- 3. 3-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | CID 17022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A17515.14 [thermofisher.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. chemical-label.com [chemical-label.com]

- 11. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

The Solubility of 3-Chloro-4-hydroxybenzaldehyde in Organic Solvents: A Guide for Researchers

An In-Depth Technical Guide

Introduction

3-Chloro-4-hydroxybenzaldehyde (3C4HBA) is a substituted aromatic aldehyde of significant interest in organic synthesis, serving as a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Its molecular structure, featuring a benzene ring functionalized with hydroxyl, chloro, and aldehyde groups, imparts a unique combination of physicochemical properties that dictate its behavior in solution.[1][3] Understanding the solubility of 3C4HBA in various organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification processes like crystallization, and formulation development.

This guide provides a comprehensive overview of the principles governing the solubility of 3C4HBA, offers predictive insights into its behavior in common organic solvents, and details a robust experimental protocol for the quantitative determination of its equilibrium solubility.

Physicochemical Properties of 3-Chloro-4-hydroxybenzaldehyde

A molecule's solubility is intrinsically linked to its physical and chemical characteristics. The key properties of 3C4HBA are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO₂ | [3][4] |

| Molecular Weight | 156.57 g/mol | [3] |

| Appearance | White to light yellow crystalline solid/powder | [1][4][5] |

| Melting Point | 133-137 °C (lit.) | [5] |

| CAS Number | 2420-16-8 | [3][4] |

| pKa | 6.30 ± 0.18 (Predicted) | [5] |

The presence of a polar hydroxyl (-OH) group, an electron-withdrawing chloro (-Cl) group, and a polar aldehyde (-CHO) group on a relatively nonpolar benzene ring scaffold creates a molecule with a nuanced polarity profile, capable of engaging in a variety of intermolecular interactions.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the fundamental principle of "like dissolves like," which is a qualitative descriptor for the thermodynamics of mixing.[6][7][8] Dissolution is favored when the energy released from the formation of new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.[8] For 3C4HBA, the key intermolecular forces at play are:

-

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor.[9][10][11] This is the most significant interaction driving solubility in protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting sites (e.g., acetone).[9][12]

-

Dipole-Dipole Interactions: The electronegativity differences in the aldehyde (C=O), hydroxyl (O-H), and chloro (C-Cl) groups create permanent dipoles within the molecule. These dipoles can interact favorably with polar solvents.[9]

-

London Dispersion Forces: The aromatic ring contributes to van der Waals forces, which are the primary interactions with nonpolar solvents.[9]

Therefore, a solvent's ability to dissolve 3C4HBA is a direct function of its own polarity and its capacity to form hydrogen bonds.[13] Polar solvents are expected to be more effective than nonpolar solvents.[1][8][14]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 3-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | CID 17022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A17515.14 [thermofisher.com]

- 5. 3-Chloro-4-hydroxybenzaldehyde CAS#: 2420-16-8 [m.chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. chem.ws [chem.ws]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. The Role of Hydrogen Bond Donor on the Extraction of Phenolic Compounds from Natural Matrices Using Deep Eutectic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dependence of solute solubility parameters on solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxybenzaldehyde (CAS No. 2420-16-8) is a key aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its unique substitution pattern—a hydroxyl group, a chloro group, and a formyl group on a benzene ring—makes it a valuable building block in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1] Notably, it is a precursor in the synthesis of compounds with applications as central nervous system (CNS) agents, anti-inflammatory drugs, and antimicrobial agents.[1] Understanding its fundamental physicochemical properties, such as its melting and boiling points, is critical for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of these properties, methods for their accurate determination, and insights into the compound's synthesis and applications.

Physicochemical Properties

3-Chloro-4-hydroxybenzaldehyde is typically a white to light yellow or pink crystalline powder under standard conditions.[1][2] The presence of the polar hydroxyl and carbonyl groups, along with the halogen, dictates its physical properties, including its melting and boiling points, and solubility.

Melting and Boiling Points: A Comparative Analysis

The melting point of a solid is a crucial indicator of its purity. For a pure crystalline substance, the melting point is a sharp, well-defined temperature range. The boiling point, particularly for compounds that may decompose at atmospheric pressure, is often determined under reduced pressure.

A review of data from various chemical suppliers and databases reveals a consensus on the melting point, though with slight variations that can be attributed to differences in purity and analytical methodology. The boiling point shows significant variation due to the different pressures at which it was measured.

| Property | Reported Value | Conditions | Source(s) |

| Melting Point | 131.0 - 135.0 °C | Not Specified | TCI EUROPE N.V.[3] |

| 133 - 137 °C | (lit.) | Sigma-Aldrich, ChemicalBook[1][4] | |

| 139 °C | Not Specified | ECHEMI[2] | |

| 128.0 - 134.0 °C | (clear melt) | Thermo Scientific Chemicals | |

| 145 - 147 °C | (lit.) | Chemsrc | |

| Boiling Point | 150 °C | at 14 mmHg | ChemicalBook[1] |

| 251.1 °C | at 760 mmHg | ECHEMI[2] |

The range in reported melting points underscores the importance of careful purification. Impurities will typically depress and broaden the melting point range. The significant difference in boiling points reported at 14 mmHg versus 760 mmHg highlights the compound's relatively low volatility and the necessity of vacuum distillation to avoid potential decomposition at higher temperatures.

Synthesis and Purification of 3-Chloro-4-hydroxybenzaldehyde

A common and efficient method for the synthesis of 3-Chloro-4-hydroxybenzaldehyde is through the electrophilic aromatic substitution of 4-hydroxybenzaldehyde.[1]

Synthesis Pathway

Caption: Synthesis and purification workflow for 3-Chloro-4-hydroxybenzaldehyde.

The choice of N-chlorosuccinimide (NCS) as the chlorinating agent is strategic; it provides an electrophilic chlorine source under relatively mild conditions, which is crucial for selectively halogenating the activated aromatic ring without leading to over-chlorination or unwanted side reactions. The hydroxyl group of 4-hydroxybenzaldehyde is an ortho-, para-directing activator. Since the para position is blocked by the aldehyde group, chlorination occurs at one of the ortho positions. Chloroform is a suitable solvent for this reaction.[1]

Following the reaction, an aqueous workup is typically performed to remove any remaining water-soluble byproducts. The crude product is then purified, commonly by silica gel column chromatography, to yield the pure 3-Chloro-4-hydroxybenzaldehyde.[1] The purity can be assessed by techniques such as ¹H NMR spectroscopy and by determining the melting point.[1][2]

Experimental Determination of Melting Point: A Self-Validating Protocol

Accurate determination of the melting point is fundamental for characterizing the purity of 3-Chloro-4-hydroxybenzaldehyde. The capillary method is a standard and reliable technique.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of 3-Chloro-4-hydroxybenzaldehyde is completely dry, as moisture can depress the melting point.

-

Place a small amount of the crystalline powder on a clean, dry watch glass.

-

Finely crush the sample into a powder using a spatula or glass rod to ensure uniform packing in the capillary tube.

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample until a small amount of the sample enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample down to the sealed end. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Calibration (Trustworthiness Pillar):

-

Before measuring the sample, it is crucial to calibrate the melting point apparatus using certified reference standards with known, sharp melting points that bracket the expected melting point of the sample (e.g., benzoin, ~137°C).

-

This step ensures the thermometer's accuracy and the apparatus's proper functioning, making the protocol self-validating.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement: Heat the sample at a fast rate (5-10 °C per minute) to determine an approximate melting point range. This saves time in subsequent, more accurate measurements.

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary with the sample.

-

Heat the new sample at a slow, controlled rate of 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point. A slow heating rate is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This is the melting point range.

-

For high-purity 3-Chloro-4-hydroxybenzaldehyde, this range should be narrow (typically ≤ 1 °C).

-

-

Data Recording and Repetition:

-

Record the melting point range.

-

It is good practice to perform the measurement in duplicate or triplicate to ensure reproducibility.

-

Characterization and Quality Control Workflow

The overall process of synthesizing and characterizing a compound like 3-Chloro-4-hydroxybenzaldehyde involves a logical sequence of steps to ensure identity and purity.

Caption: Logical workflow for the synthesis and characterization of a chemical intermediate.

Applications in Drug Development

3-Chloro-4-hydroxybenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its functional groups allow for a range of chemical transformations. For instance, it is a precursor in the creation of molecules containing the 4-benzylmorpholine scaffold, a structure found in marketed drugs like the antibacterial agent Linezolid and the antidepressant Moclobemide.[2] It is also used in the synthesis of electrochemically active ferrocenyl hydrazone compounds, which have been investigated for their therapeutic potential.[2]

Safety and Handling

3-Chloro-4-hydroxybenzaldehyde is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[4][5] It may also cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4] A dust mask (e.g., N95) is recommended when handling the powder.[4]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

In case of exposure, follow standard first-aid procedures and seek medical attention.[2]

References

-

PubChem. (n.d.). 3-Chloro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Chloro-4-hydroxybenzaldehyde | CAS#:2420-16-8. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloro-4-hydroxybenzaldehyde

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 3-Chloro-4-hydroxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricacies of spectral interpretation, supported by a detailed experimental protocol and an exploration of the underlying principles governing the observed chemical shifts and coupling constants.

Introduction: The Structural Elucidation of 3-Chloro-4-hydroxybenzaldehyde

3-Chloro-4-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis and as a building block in the pharmaceutical and chemical industries. Its molecular structure, characterized by the presence of an aldehyde, a hydroxyl, and a chloro group on a benzene ring, gives rise to a distinct and informative NMR spectrum. NMR spectroscopy is an unparalleled tool for the structural verification and purity assessment of such small molecules, providing precise information about the chemical environment of each proton and carbon atom.

This guide will systematically dissect the ¹H and ¹³C NMR spectra of 3-Chloro-4-hydroxybenzaldehyde, offering a detailed assignment of each resonance and explaining the influence of the various substituents on the spectral parameters.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atoms of 3-Chloro-4-hydroxybenzaldehyde are numbered as follows:

Caption: Molecular structure of 3-Chloro-4-hydroxybenzaldehyde with atom numbering.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 3-Chloro-4-hydroxybenzaldehyde, typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆, reveals distinct signals for the aldehydic proton, the hydroxyl proton, and the three aromatic protons.

Table 1: ¹H NMR Spectral Data of 3-Chloro-4-hydroxybenzaldehyde (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-aldehyde (CHO) | 9.840 | s (singlet) | - |

| H-2 | 7.898-7.894 | d (doublet) | 1.6 |

| H-6 | 7.749-7.724 | dd (doublet of doublets) | 8.4 |

| H-5 | 7.164-7.143 | d (doublet) | 8.4 |

| OH | 6.288 | s (singlet) | - |

Data sourced from ChemicalBook.[1]

Causality Behind ¹H NMR Assignments:

-

Aldehydic Proton (CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen. This results in its resonance at a very downfield chemical shift, typically around 9.8-10.0 ppm, appearing as a sharp singlet as it has no adjacent protons to couple with.[2]

-

Aromatic Protons (H-2, H-5, H-6): The chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects of the three substituents.

-

The aldehyde group is a strong electron-withdrawing group, which deshields the ortho (H-2, H-6) and para (H-4, which is substituted) protons.

-

The hydroxyl group is a strong electron-donating group, which shields the ortho (H-3 and H-5) and para (H-1) positions.

-

The chloro group is an electron-withdrawing group through induction but can be weakly electron-donating through resonance. Its primary effect is deshielding.[3]

-

-

H-2: This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-withdrawing chloro group, leading to significant deshielding. It appears as a doublet due to coupling with H-6 (meta coupling, which is small).

-

H-6: This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating hydroxyl group. It experiences coupling from H-5 (ortho coupling, which is larger) and H-2 (meta coupling), resulting in a doublet of doublets.

-

H-5: This proton is ortho to the electron-donating hydroxyl group and meta to the aldehyde group, placing it at the most upfield position among the aromatic protons. It appears as a doublet due to coupling with H-6 (ortho coupling).

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange. In the provided data, its appearance as a sharp singlet suggests limited hydrogen bonding in the specific sample conditions.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data of 3-Chloro-4-hydroxybenzaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~190 |

| C-4 (C-OH) | ~158 |

| C-1 (C-CHO) | ~131 |

| C-6 | ~130 |

| C-2 | ~129 |

| C-3 (C-Cl) | ~123 |

| C-5 | ~116 |

Rationale for ¹³C NMR Assignments:

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached groups and the overall electron density distribution in the aromatic ring.

-

Carbonyl Carbon (C=O): Similar to the aldehydic proton, the carbonyl carbon is significantly deshielded and appears at a very downfield position, typically in the range of 190-200 ppm.[4]

-

C-4 (Carbon bearing -OH): The oxygen of the hydroxyl group is highly electronegative, causing a strong deshielding effect on the directly attached carbon.

-

C-3 (Carbon bearing -Cl): The electronegative chlorine atom deshields the carbon to which it is attached.

-

C-1 (Carbon bearing -CHO): This carbon is deshielded by the attached aldehyde group.

-

Aromatic Carbons (C-2, C-5, C-6): The chemical shifts of these carbons are a result of the combined electron-donating and electron-withdrawing effects of the substituents. The electron-donating hydroxyl group will tend to shield the ortho (C-3, C-5) and para (C-1) positions, while the electron-withdrawing aldehyde and chloro groups will deshield the carbons, particularly those in ortho and para positions relative to them.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is contingent upon a standardized and meticulously executed experimental protocol.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 3-Chloro-4-hydroxybenzaldehyde for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a small, clean vial.

-

Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution if any particulate matter is present to avoid compromising the magnetic field homogeneity.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity. This is an iterative process aimed at achieving sharp, symmetrical peaks.

-

-

Data Acquisition Parameters:

-

For ¹H NMR:

-

Pulse Angle: A 30° or 45° pulse is typically used for quantitative measurements.

-

Acquisition Time: Generally 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the full relaxation of protons, ensuring accurate integration.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

-

For ¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: Usually 1-2 seconds.

-

Relaxation Delay: A 2-second delay is a common starting point.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

Logical Workflow for NMR Spectral Analysis

The systematic analysis of NMR data is a critical step in structural elucidation. The following diagram outlines a logical workflow for this process.

Sources

- 1. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) 1H NMR spectrum [chemicalbook.com]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Regioselective Synthesis of 3-Chloro-4-hydroxybenzaldehyde

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of 3-Chloro-4-hydroxybenzaldehyde from 4-hydroxybenzaldehyde. It moves beyond a simple recitation of steps to provide a deep understanding of the reaction mechanism, the rationale behind procedural choices, and the critical safety considerations necessary for a successful and reproducible synthesis.

Introduction: The Strategic Importance of 3-Chloro-4-hydroxybenzaldehyde

3-Chloro-4-hydroxybenzaldehyde (CAS 2420-16-8) is a pivotal intermediate in the landscape of fine chemical and pharmaceutical synthesis.[1][2] Its molecular architecture, featuring a reactive aldehyde, a phenolic hydroxyl group, and a strategically placed chlorine atom, makes it a versatile building block for more complex molecules. It is a key precursor in the production of pharmaceuticals, including anti-inflammatory and anticoagulant agents, as well as agrochemicals and specialized dyes.[3][4] The controlled, regioselective chlorination of the readily available 4-hydroxybenzaldehyde is the most direct route to this valuable compound, making a robust understanding of this synthesis paramount for chemists in the field.

Mechanistic Underpinnings: The Principles of Regioselective Electrophilic Aromatic Substitution

The synthesis of 3-Chloro-4-hydroxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome of the reaction—the precise placement of the chlorine atom—is dictated by the electronic effects of the functional groups already present on the aromatic ring.

-

The Directing Influence of Substituents:

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is a powerful activating group. Through resonance, it donates electron density to the benzene ring, particularly at the ortho and para positions. This significantly increases the nucleophilicity of these positions, making them highly susceptible to attack by an electrophile.

-

Aldehyde Group (-CHO): Conversely, the aldehyde group is a deactivating group due to its electron-withdrawing nature. It pulls electron density from the ring, directing incoming electrophiles to the meta position.

-

-

Governing Regioselectivity: In the case of 4-hydroxybenzaldehyde, the activating and ortho-, para-directing effect of the hydroxyl group is overwhelmingly dominant. Since the para position is already occupied by the aldehyde group, the incoming electrophile (in this case, the chloronium ion, Cl⁺, or its equivalent) is directed almost exclusively to the positions ortho to the hydroxyl group. This results in the formation of 3-Chloro-4-hydroxybenzaldehyde with high selectivity.

Below is a diagram illustrating the reaction mechanism, highlighting the resonance-stabilized intermediate (the sigma complex or arenium ion) that favors ortho-substitution.

Caption: Mechanism of Electrophilic Chlorination of 4-hydroxybenzaldehyde.

Reagent Selection and Condition Optimization

The choice of chlorinating agent is critical for achieving high yield and selectivity while maintaining a manageable safety profile. While elemental chlorine can be used, it is a hazardous gas requiring specialized equipment. Sulfuryl chloride (SO₂Cl₂) has emerged as a preferred reagent for this transformation in laboratory and industrial settings.[5][6]

Why Sulfuryl Chloride (SO₂Cl₂)?

-

Convenience: It is a liquid, making it easier and safer to handle and measure than chlorine gas.

-

Reactivity: It is a highly effective chlorinating agent for electron-rich aromatic compounds like phenols.[7]

-

Controllability: The reaction rate can be readily controlled by temperature and the choice of solvent or catalyst.

The reaction environment, particularly the solvent, plays a profound role in the reaction's kinetics and selectivity.

| Parameter | Reagent/Condition | Rationale & Impact | Typical Outcome |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Liquid source of chlorine; reaction is typically clean with gaseous byproducts (SO₂, HCl). | High conversion, good selectivity. |

| Chlorine (Cl₂) | Highly reactive gas; can lead to over-chlorination if not carefully controlled. Requires specialized handling. | Can be effective but less practical for lab scale. | |

| Solvent | Dichloromethane (DCM) | Inert, common solvent that facilitates the reaction at low temperatures. | Good control, moderate reaction times. |

| Acetonitrile | Can significantly accelerate the reaction but may increase the formation of dichlorinated byproducts.[7] | Faster reaction, potential for lower selectivity. | |

| Methyl tert-butyl ether (MTBE) | Ethereal solvent that can promote high selectivity for monochlorination.[7] | Slower reaction, excellent selectivity. | |

| Catalyst | None (Solvent-mediated) | Often sufficient for activated substrates like phenols, especially in polar solvents. | Simplifies workup, avoids metal contamination. |

| Lewis Acids (e.g., FeCl₃, AlCl₃) | Increases the electrophilicity of the chlorinating agent, accelerating the reaction.[8] | Faster rates, but may decrease selectivity and complicate purification. |

For this guide, we will focus on a non-catalytic protocol using sulfuryl chloride in dichloromethane, which offers a reliable balance of reactivity, selectivity, and operational simplicity.

Self-Validating Experimental Protocol

This protocol is designed to be inherently self-validating by incorporating clear checkpoints and rationales for each step. Adherence to safety procedures is non-negotiable.

PART A: CRITICAL SAFETY PROTOCOL

Sulfuryl chloride is a highly corrosive and toxic substance that reacts violently with water.[9][10] All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Required PPE:

-

Engineering Controls:

-

Handling & Storage:

PART B: EXPERIMENTAL WORKFLOW

Caption: Step-by-step experimental workflow for the synthesis.

PART C: DETAILED METHODOLOGY

Reagents & Equipment:

-

4-hydroxybenzaldehyde (10.0 g, 81.9 mmol)

-

Sulfuryl chloride (SO₂Cl₂) (6.6 mL, 81.9 mmol, 1.0 eq)

-

Anhydrous Dichloromethane (DCM) (200 mL)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

500 mL three-necked round-bottom flask, magnetic stirrer, dropping funnel, thermometer, nitrogen inlet, and gas outlet connected to a base scrubber (e.g., NaOH solution).

Procedure:

-

Reaction Setup: Assemble the three-necked flask after oven-drying all glassware. Equip it with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer. The gas outlet should be connected to a scrubber to neutralize the HCl gas byproduct. Place the flask under a positive pressure of nitrogen.

-

Dissolution: Charge the flask with 4-hydroxybenzaldehyde (10.0 g) and anhydrous DCM (150 mL). Stir the mixture until all the solid has dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

-

Reagent Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (6.6 mL) in anhydrous DCM (50 mL). Add this solution dropwise to the stirred reaction mixture over a period of 30-60 minutes. Ensure the internal temperature does not rise above 5 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a suitable eluent such as 3:1 hexane:ethyl acetate. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates completion.

-

Work-up: a. Once the reaction is complete, cool the flask back to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by adding 100 mL of cold deionized water. This step is exothermic and will liberate residual gases. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice more with DCM (50 mL each). e. Combine all organic layers and wash them with brine (100 mL) to remove residual water.

-

Isolation: a. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: a. Purify the crude solid by recrystallization. A common solvent system is a mixture of ethanol and water or ethyl acetate and hexane. b. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. c. Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Product Characterization

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to pink or light tan solid.[1]

-

Melting Point: 145-147 °C.[1]

-

Molecular Formula: C₇H₅ClO₂.[2]

-

Molecular Weight: 156.57 g/mol .[2]

-

Spectroscopic Analysis:

-

¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.8 ppm), the phenolic proton, and the three aromatic protons, showing coupling patterns consistent with a 1,2,4-trisubstituted ring.

-

IR Spectroscopy: A strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ and a broad hydroxyl (O-H) stretch around 3200-3600 cm⁻¹ are expected.[13]

-

Conclusion

The regioselective chlorination of 4-hydroxybenzaldehyde using sulfuryl chloride is an efficient and reliable method for producing the valuable intermediate, 3-Chloro-4-hydroxybenzaldehyde. Success hinges on a firm grasp of the electrophilic aromatic substitution mechanism, careful control of reaction conditions—particularly temperature—and an unwavering commitment to safety protocols when handling hazardous reagents. The protocol detailed herein provides a robust framework for achieving a high-purity product, empowering further innovation in the fields of pharmaceutical and chemical development.

References

- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride.

- Dakenchem. (n.d.). 3-Chloro-4-hydroxybenzaldehyde: Synthesis, Properties, and Applications as a Key Chemical Intermediate.

- Guidechem. (n.d.). What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?

- NOAA. (n.d.). SULFURYL CHLORIDE - CAMEO Chemicals.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Sulfuryl chloride.

- INCHEM. (2021). ICSC 0198 - SULPHURYL CHLORIDE.

- ACS Publications. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry.

- PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde.

- Iraqi Journal of Science. (n.d.). Catalytic regioselective chlorination of phenols in the presence of polysulfide polymer containing 1, 3, 4-thiadiazole unit.

- Google Patents. (n.d.). US3920757A - Chlorination with sulfuryl chloride.

- American Chemical Society. (n.d.). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols.

- ResearchGate. (n.d.). Chlorination of phenols using sulfuryl chloride (SO₂Cl₂) in the presence of sulfur-containing catalysts.

- MySkinRecipes. (n.d.). 4-Chloro-3-hydroxybenzaldehyde.

- Santa Cruz Biotechnology. (n.d.). 3-Chloro-4-hydroxybenzaldehyde.

- PubChem. (n.d.). 3-Chloro-4-hydroxybenzaldehyde.

- Chemsrc. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Chloro-3-hydroxybenzaldehyde [myskinrecipes.com]

- 5. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. nbinno.com [nbinno.com]

- 10. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]

- 13. pharm.sinocurechem.com [pharm.sinocurechem.com]

Strategic Overview: The Significance of Aromatic Chlorination

An In-Depth Technical Guide to the Electrophilic Chlorination of p-Hydroxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the electrophilic chlorination of p-hydroxybenzaldehyde, a foundational reaction in synthetic organic chemistry. We will explore the nuanced electronic effects that govern its regioselectivity, detail the mechanistic pathways, and present actionable experimental protocols. This document is designed to serve as a practical resource, bridging theoretical principles with laboratory application.

Halogenated aromatic compounds, particularly chlorinated phenols and benzaldehydes, are privileged scaffolds in medicinal chemistry and materials science. The introduction of a chlorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The targeted synthesis of 3-chloro-4-hydroxybenzaldehyde, the primary product of this reaction, is a critical step in the development of various pharmaceuticals and agrochemicals. Understanding the underlying mechanism is paramount for optimizing reaction conditions, maximizing yield, and minimizing byproduct formation.

The Core Mechanism: A Tale of Two Substituents

The regiochemical outcome of the electrophilic chlorination of p-hydroxybenzaldehyde is dictated by the competing electronic effects of the hydroxyl (-OH) and formyl (-CHO) groups. This reaction is a classic example of electrophilic aromatic substitution (EAS), which proceeds via a two-step mechanism: attack of the aromatic ring on an electrophile, followed by deprotonation to restore aromaticity.[1]

Directing Effects: The Decisive Factor

The benzene ring of p-hydroxybenzaldehyde is substituted with two groups that exert opposing electronic influences.

-

Hydroxyl Group (-OH): This is a powerful activating group and an ortho, para-director.[2] Through its +M (mesomeric or resonance) effect, the lone pairs on the oxygen atom donate electron density into the aromatic π-system. This donation significantly enriches the electron density at the ortho and para positions, making them highly nucleophilic and prone to attack by electrophiles.[3][4]

-

Formyl Group (-CHO): This is a deactivating group and a meta-director. Through both an inductive (-I) and a resonance (-M) effect, the electron-withdrawing nature of the carbonyl pulls electron density out of the aromatic ring, making it less reactive towards electrophiles.[5]

In p-hydroxybenzaldehyde, these groups are para to each other. The strongly activating -OH group directs incoming electrophiles to its ortho positions (C3 and C5). The deactivating -CHO group directs to its meta positions (also C3 and C5). Since both groups direct substitution to the same positions and the activating effect of the hydroxyl group far outweighs the deactivating effect of the formyl group, the reaction proceeds selectively at the positions ortho to the hydroxyl group.

Caption: Competing directing effects in p-hydroxybenzaldehyde.

Mechanistic Pathway

The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

-

Generation of the Electrophile: A suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is often activated by a catalyst or solvent. While highly activated rings like phenols can react with halogens directly, catalysts enhance the electrophilicity of the chlorine species ("Cl⁺").[6][7]

-

Nucleophilic Attack: The electron-rich aromatic ring, activated by the -OH group, attacks the electrophilic chlorine atom. The attack occurs at the C3 position (ortho to the hydroxyl group), breaking the aromaticity of the ring and forming the arenium ion.

-

Stabilization of the Arenium Ion: The positive charge of the arenium ion is delocalized across the ring through resonance. A particularly stable resonance contributor is formed when the lone pair of the hydroxyl's oxygen atom participates, giving every atom in the ring a full octet.

-

Deprotonation: A weak base removes the proton from the C3 carbon, collapsing the sigma complex, reforming the C-C double bond, and restoring the ring's aromaticity. This final, rapid step yields the product, 3-chloro-4-hydroxybenzaldehyde.

Caption: High-level overview of the chlorination mechanism.

Experimental Protocol: Catalyst-Tuned Chlorination

Modern approaches often utilize sulfuryl chloride (SO₂Cl₂) in the presence of an organocatalyst or a specific solvent system to achieve high selectivity and yield.[8][9] The following protocol is a representative method adapted from contemporary literature.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| p-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Substrate |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | Chlorinating agent, use with caution (toxic) |

| Acetonitrile | CH₃CN | 41.05 | Solvent and catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | For quenching |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

Step-by-Step Methodology

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Sulfuryl chloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add p-hydroxybenzaldehyde (e.g., 1.22 g, 10.0 mmol).

-

Dissolution: Add acetonitrile (e.g., 20 mL) to the flask and stir until the substrate is completely dissolved. Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add sulfuryl chloride (e.g., 1.0 equivalent, 0.81 mL, 10.0 mmol) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding saturated sodium bicarbonate solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure 3-chloro-4-hydroxybenzaldehyde.

Caption: Experimental workflow for the chlorination of p-hydroxybenzaldehyde.

Product Characterization

The final product, 3-chloro-4-hydroxybenzaldehyde, is a white to light yellow crystalline solid. Its identity and purity are confirmed through standard analytical techniques.

-

Melting Point: 131-135 °C

-

Appearance: White to light yellow powder or crystals.

-

Spectroscopic Data: Confirmation is typically achieved using ¹H NMR, ¹³C NMR, and IR spectroscopy. Spectroscopic databases provide reference spectra for comparison.[10][11]

-

Molecular Formula: C₇H₅ClO₂[12]

-

Molar Mass: 156.57 g/mol [12]

Conclusion

The electrophilic chlorination of p-hydroxybenzaldehyde is a well-understood yet highly illustrative reaction. Its regioselectivity is a direct consequence of the powerful activating and ortho, para-directing nature of the hydroxyl group, which dominates the deactivating, meta-directing influence of the formyl group. By employing controlled conditions and suitable reagents like sulfuryl chloride, high yields of the desired 3-chloro-4-hydroxybenzaldehyde can be achieved. This guide provides the mechanistic foundation and practical framework necessary for researchers to successfully utilize this important transformation in their synthetic endeavors.

References

-

Quora. (2018). What is the importance of a catalyst in electrophilic substitution reaction in benzene?[Link]

-

Wikipedia. Electrophilic halogenation. [Link]

-

ResearchGate. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. [Link]

-

YouTube. (2021). Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year. [Link]

-

PubMed. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. [Link]

-

NCERT. Alcohols, Phenols and Ethers. [Link]

-

ACS Publications. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. [Link]

-

University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. [Link]

-

SpectraBase. 3-Chloro-4-hydroxybenzaldehyde. [Link]

-

BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

-

Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

-

ChemTalk. Directing Effects. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. Directing Effects | ChemTalk [chemistrytalk.org]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 8. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) IR Spectrum [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. scbt.com [scbt.com]

electronic properties and molecular structure of 3-Chloro-4-hydroxybenzaldehyde

An In-Depth Technical Guide to the Molecular Structure and Electronic Properties of 3-Chloro-4-hydroxybenzaldehyde

Introduction

3-Chloro-4-hydroxybenzaldehyde (3Cl4HBA), identified by CAS number 2420-16-8, is a substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds.[1][2] Its utility spans various sectors, notably in the production of flavor agents like ethyl vanillin and as a precursor for novel ferrocene hydrazone compounds.[1] The chemical behavior and synthetic potential of 3Cl4HBA are fundamentally governed by its molecular architecture and the distribution of electrons within the structure. The presence of three distinct functional groups on the benzene ring—an electron-withdrawing aldehyde group, an electron-donating hydroxyl group, and an electronegative chloro group—creates a unique electronic environment that dictates its reactivity and spectroscopic signature.

This technical guide offers a comprehensive exploration of the molecular and electronic properties of 3-Chloro-4-hydroxybenzaldehyde. We will dissect its structural geometry, delve into its characterization through key spectroscopic techniques, and analyze its electronic landscape using theoretical computational methods. The objective is to provide researchers, scientists, and drug development professionals with a cohesive and in-depth understanding of this versatile chemical intermediate, grounded in both experimental data and computational insights.

Molecular Identity and Physicochemical Properties

The foundational characteristics of a molecule are its identity and bulk physical properties. These data are critical for handling, characterization, and application.

Table 1: Chemical Identifiers for 3-Chloro-4-hydroxybenzaldehyde

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-4-hydroxybenzaldehyde | [2] |

| CAS Number | 2420-16-8 | [1][2][3] |

| Molecular Formula | C₇H₅ClO₂ | [1][2][4] |

| Molecular Weight | 156.57 g/mol | [4][5][6] |

| InChIKey | VGSOCYWCRMXQAB-UHFFFAOYSA-N | [2][4][7] |

| SMILES | C1=CC(=C(C=C1C=O)Cl)O | [2] |

Table 2: Physicochemical Properties of 3-Chloro-4-hydroxybenzaldehyde

| Property | Value | Source |

| Appearance | White to light yellow or pink solid/powder | [1][3] |

| Melting Point | 133-147 °C | [1][3][5][8] |

| Density | ~1.404 g/cm³ | [1][9] |

| Boiling Point | 251.1±20.0 °C at 760 mmHg | [9] |

Molecular Structure and Geometry

Fundamental Structure

The structure of 3-Chloro-4-hydroxybenzaldehyde consists of a benzene ring substituted at position 1 with an aldehyde (-CHO) group, at position 4 with a hydroxyl (-OH) group, and at position 3 with a chlorine (-Cl) atom. This arrangement of substituents is crucial as their electronic-donating and -withdrawing effects modulate the electron density of the aromatic ring and influence the molecule's overall properties.

Conformational Analysis and Intramolecular Interactions

The relative orientation of the aldehyde and hydroxyl groups can lead to different conformers. Computational studies, such as those employing Density Functional Theory (DFT) and Restricted Hartree-Fock (RHF) methods, are essential for determining the most stable equilibrium structure.[10] For 3-Chloro-4-hydroxybenzaldehyde, the conformation where the aldehydic group is in a cis orientation with respect to the hydroxyl group and chlorine is found to be the most stable.[10] This stability is often influenced by intramolecular hydrogen bonding, where a weak interaction between the hydroxyl proton and the carbonyl oxygen (O-H···O) can occur, which is also suggested by a broad IR band observed around 3180 cm⁻¹.[10]

Spectroscopic Characterization: A Validating Workflow

The elucidation of a definitive molecular structure requires a synergistic approach, combining theoretical predictions with empirical evidence. Spectroscopic techniques provide this crucial experimental validation, each probing different aspects of the molecule's physical and electronic nature. The workflow below illustrates the interplay between computational modeling and laboratory analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint. For 3Cl4HBA, FT-IR is indispensable for confirming the presence of the hydroxyl, aldehyde, and aromatic components.

Experimental Protocol (KBr Pellet Method):

-

Preparation: Thoroughly grind 1-2 mg of the 3-Chloro-4-hydroxybenzaldehyde sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, and collect a background spectrum of air to subtract from the sample spectrum.

Table 3: Characteristic FT-IR Vibrational Frequencies for 3-Chloro-4-hydroxybenzaldehyde

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |

| O-H Stretch | 3200 - 3400 (broad) | Confirms the hydroxyl group; broadening is indicative of hydrogen bonding.[10] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Indicates the C-H bonds of the benzene ring. |

| C=O Stretch (Aldehyde) | ~1660 - 1700 | A strong, sharp peak characteristic of the carbonyl group in an aromatic aldehyde.[10] |

| C-C Stretch (Aromatic) | 1400 - 1600 | Multiple bands corresponding to the vibrations of the benzene ring skeleton. |

| C-Cl Stretch | 600 - 800 | Confirms the presence of the chloro-substituent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can distinguish between chemically non-equivalent nuclei, providing information on connectivity, chemical environment, and stereochemistry.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-4-hydroxybenzaldehyde in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a reference point (δ = 0.00 ppm).

-

Analysis: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the spectrum, ensuring proper shimming of the magnetic field to obtain high-resolution signals. Process the resulting free induction decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.

¹H NMR Analysis: The ¹H NMR spectrum provides a wealth of structural information. Based on reported data, the following signals are expected[3]:

-

δ ~9.84 ppm (singlet, 1H): This downfield signal is characteristic of the aldehydic proton (-CHO).

-

δ ~7.90 ppm (doublet, 1H): Aromatic proton adjacent to the aldehyde group.

-

δ ~7.73 ppm (doublet of doublets, 1H): Aromatic proton coupled to two other ring protons.

-

δ ~7.15 ppm (doublet, 1H): Aromatic proton adjacent to the hydroxyl group.

-

δ ~6.29 ppm (singlet, 1H): The labile proton of the hydroxyl group (-OH). Its chemical shift can vary with concentration and solvent.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. Molecules with conjugated π-systems, like 3Cl4HBA, absorb light in the ultraviolet or visible range, promoting electrons from a lower-energy molecular orbital to a higher-energy one. The resulting spectrum helps to characterize the conjugated system. The primary transitions observed are the π → π* and n → π* transitions.

Experimental Protocol:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol or ethanol).[11]

-

Solution Preparation: Prepare a dilute solution of 3-Chloro-4-hydroxybenzaldehyde of a known concentration.

-

Analysis: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum. The wavelength of maximum absorbance (λ_max) is a key characteristic. For similar phenolic aldehydes, a strong π → π* transition is typically observed in the 285-310 nm range.[12][13]

Theoretical and Electronic Properties

Computational chemistry, particularly DFT, provides profound insights into the electronic landscape of a molecule that are not directly accessible through experimentation.[12]

Frontier Molecular Orbitals (HOMO-LUMO)

Expertise & Causality: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest-energy electronic transition.[12][14] A smaller gap generally implies higher reactivity and a greater ease of charge transfer within the molecule.[12][15]

Molecular Electrostatic Potential (MEP)

Expertise & Causality: An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity.[12] The map is color-coded to show different charge potentials:

-

Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack.

-

Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For 3-Chloro-4-hydroxybenzaldehyde, the MEP surface is expected to show significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, making them nucleophilic centers.[12][16] Conversely, the aldehydic and hydroxyl hydrogen atoms would exhibit positive potential, marking them as electrophilic sites.

Mulliken Charge Distribution

Expertise & Causality: Mulliken population analysis is a computational method used to assign a partial charge to each atom in a molecule.[17] This provides a quantitative measure of the electron distribution, revealing the effects of electronegative atoms. In 3Cl4HBA, the analysis would show a significant negative partial charge on the oxygen and chlorine atoms and positive partial charges on the carbon atoms attached to them, as well as on the hydrogen atoms. This charge distribution is fundamental to understanding the molecule's dipole moment and intermolecular interactions.

Synthesis and Reactivity Insights

A common and efficient method for synthesizing 3-Chloro-4-hydroxybenzaldehyde is through the direct chlorination of its precursor, 4-hydroxybenzaldehyde.[3]

Synthetic Protocol Outline:

-

4-hydroxybenzaldehyde is dissolved in a suitable solvent, such as chloroform.[3]

-

A chlorinating agent, typically N-chlorosuccinimide (NCS), is added to the solution.[3][18]

-

The reaction mixture is heated (e.g., to 50°C) and stirred for several hours to ensure the completion of the electrophilic aromatic substitution.[3]

-

Following the reaction, the product is isolated and purified, often using techniques like column chromatography.[3]

The electronic properties discussed previously directly inform its reactivity. The electron-rich aromatic ring, activated by the hydroxyl group, is prone to electrophilic substitution (as seen in its synthesis). The MEP map identifies the carbonyl oxygen as a prime site for protonation or coordination to Lewis acids, while the aldehydic carbon is an electrophilic center for nucleophilic addition—a key reaction step when 3Cl4HBA is used as an intermediate.

Conclusion

3-Chloro-4-hydroxybenzaldehyde is a molecule whose chemical identity is defined by the interplay of its substituent groups. Its molecular structure has been rigorously established through a combination of computational modeling and validated by a suite of spectroscopic techniques including FT-IR, NMR, and UV-Vis. The electronic properties, such as the HOMO-LUMO energy gap, molecular electrostatic potential, and atomic charge distribution, reveal a nuanced landscape of reactivity. This detailed characterization provides a robust foundation for its application in chemical synthesis, enabling researchers to rationally design novel compounds and optimize reaction pathways in the fields of materials science and drug development.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | CID 17022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4-hydroxybenzaldehyde CAS#: 2420-16-8 [amp.chemicalbook.com]

- 4. 3-chloro-4-hydroxybenzaldehyde [stenutz.eu]

- 5. 3-Chloro-4-hydroxybenzaldehyde 97 2420-16-8 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) 1H NMR [m.chemicalbook.com]

- 8. 3-Chloro-4-hydroxybenzaldehyde CAS#: 2420-16-8 [m.chemicalbook.com]

- 9. 3-Chloro-4-hydroxybenzaldehyde | CAS#:2420-16-8 | Chemsrc [chemsrc.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. A Density Functional Theory Study of 4-OH Aldehydes [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. echemi.com [echemi.com]

- 19. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) IR Spectrum [m.chemicalbook.com]

- 20. 3-hydroxybenzaldehyde, 100-83-4 [thegoodscentscompany.com]

- 21. 3-Chloro-4-hydroxybenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 22. spectrabase.com [spectrabase.com]

- 23. 3-CHLORO-4-HYDROXYBENZALDEHYDE | CAS 2420-16-8 [matrix-fine-chemicals.com]

A Computational Chemistry Deep Dive into 3-Chloro-4-hydroxybenzaldehyde: From Molecular Properties to Drug Discovery Applications

This technical guide provides a comprehensive exploration of 3-Chloro-4-hydroxybenzaldehyde (3Cl4HBA) through the lens of computational chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the molecule's structural, electronic, and spectroscopic properties and extends these fundamental insights into a practical application in structure-based drug design. We will navigate from the foundational principles of Density Functional Theory (DFT) to the applied science of molecular docking, demonstrating how computational tools can accelerate and enrich the study of this versatile chemical intermediate.

Introduction: The Significance of 3-Chloro-4-hydroxybenzaldehyde

3-Chloro-4-hydroxybenzaldehyde, with the chemical formula C₇H₅ClO₂, is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its utility spans from the production of flavors and fragrances, such as ethyl vanillin, to being a key precursor in the synthesis of pharmaceuticals with anti-inflammatory and antimicrobial activities. The strategic placement of the chloro, hydroxyl, and aldehyde functional groups on the benzene ring imparts a unique electronic and steric profile, making it an intriguing subject for both synthetic and computational chemists. Understanding its molecular properties at a quantum level is paramount to predicting its reactivity, spectroscopic behavior, and potential as a pharmacophore.

This guide will demonstrate a systematic computational workflow to characterize 3Cl4HBA, providing a framework that can be adapted for other small molecules in a drug discovery pipeline.

Theoretical Framework and Computational Methodology